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molecular formula C15H19NO2 B8598706 2-{[(3-Methyl-1H-inden-7-yl)oxy]methyl}morpholine CAS No. 60929-24-0

2-{[(3-Methyl-1H-inden-7-yl)oxy]methyl}morpholine

Cat. No. B8598706
M. Wt: 245.32 g/mol
InChI Key: XNZFWJZKEDAOEO-UHFFFAOYSA-N
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Patent
US04109088

Procedure details

In 20 ml. of anhydrous toluene was dissolved 100 mg. of 2-(1-hydroxy-1-methyl-4-indanyloxymethyl)morpholine and after adding thereto 10 mg. of p-toluenesulfonic acid monohydrate, the mixture was refluxed for 4 hours. After cooling, the reaction mixture was washed successively with aqueous 3% sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue formed was subjected to a silica gel column chromatography (diameter 1.5 cm., height 7 cm.) and from the fraction recovered therefrom using a 98 : 2 mixture of chloroform and methanol as an eluting solution, 69 mg. (yield 74.5%) of sticky 2-(3-methyl-7-indenyloxymethyl)morpholine was obtained. The oxalate of the product had a melting point of 151°-152° C.
Name
2-(1-hydroxy-1-methyl-4-indanyloxymethyl)morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]([O:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][CH2:15]2)([CH:4]1[O:9][CH2:8][CH2:7][NH:6][CH2:5]1)C.O.[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:21][C:15]1[C:16]2[C:12](=[C:11]([O:10][CH2:2][CH:4]3[O:9][CH2:8][CH2:7][NH:6][CH2:5]3)[CH:19]=[CH:18][CH:17]=2)[CH2:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
2-(1-hydroxy-1-methyl-4-indanyloxymethyl)morpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C1CNCCO1)OC1=C2CCCC2=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed successively with aqueous 3% sodium hydrogencarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue formed
CUSTOM
Type
CUSTOM
Details
recovered
ADDITION
Type
ADDITION
Details
a 98 : 2 mixture of chloroform and methanol as an eluting solution, 69 mg

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC2=C(C=CC=C12)OCC1CNCCO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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